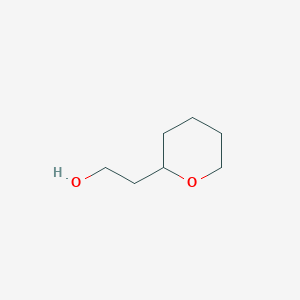

2-(Tetrahydro-2H-pyran-2-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBHWDKRZXYEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553053 | |

| Record name | 2-(Oxan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38786-79-7 | |

| Record name | 2-(Oxan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Tetrahydropyran Moiety in Organic Chemistry

The tetrahydropyran (B127337) (THP) ring, a six-membered heterocyclic ether, is a structural motif of fundamental importance in organic chemistry. cymitquimica.com This significance stems from its widespread presence in a vast array of biologically active natural products, including marine toxins, pheromones, and complex pharmaceutical agents. smolecule.comsigmaaldrich.com For instance, the intricate structures of potent anticancer agents like bryostatin (B1237437) and eribulin, which are derived from marine organisms, feature the tetrahydropyran skeleton as a key component. smolecule.comsigmaaldrich.com

Beyond its role as a core structural unit, the tetrahydropyran ring system is foundational to carbohydrate chemistry, forming the basis of pyranose sugars such as glucose. cymitquimica.com In the realm of synthetic organic chemistry, the 2-tetrahydropyranyl (THP) group is one of the most commonly employed protecting groups for alcohols. cymitquimica.comsigmaaldrich.com This strategy involves the reaction of an alcohol with dihydropyran to form a THP ether, which masks the reactive hydroxyl group during subsequent chemical transformations. The THP group can be readily removed under acidic conditions, restoring the original alcohol. cymitquimica.com Furthermore, various derivatives of tetrahydropyran have been investigated for therapeutic applications, including as NK1 receptor antagonists for the potential treatment of depression and mood disorders. smolecule.comsigmaaldrich.com

Importance of 2 Tetrahydro 2h Pyran 2 Yl Ethanol As a Building Block and Synthetic Target

2-(Tetrahydro-2H-pyran-2-yl)ethanol, also known by its synonym 2-(oxan-2-yl)ethanol, is a specific derivative that leverages the stable tetrahydropyran (B127337) scaffold while presenting a reactive primary alcohol for further chemical modification. This makes it a valuable building block for synthesizing more elaborate molecules. Its availability from chemical suppliers facilitates its use in various research applications.

The synthesis of this compound itself highlights its position as a synthetic target, often prepared from precursors like 3,4-Dihydro-2H-pyran. The true value of this compound in academic research, however, lies in its utility as a starting material. The terminal hydroxyl group can undergo a wide range of chemical reactions, including esterification and alkylation, allowing for its incorporation into larger, more complex structures. cymitquimica.com

A concrete example of its application as a synthetic intermediate is found in patent literature. In one documented process, this compound is used as a key reactant in the synthesis of novel compounds. google.com Specifically, a solution of this compound in toluene (B28343) is reacted with cyanomethylenetriphenylphosphine. google.com This reaction targets the ethanol (B145695) portion of the molecule, demonstrating its function as a scaffold upon which further chemical complexity is built. Such applications are critical in the development of new chemical entities for various fields, including materials science and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 38786-79-7 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.19 g/mol |

| Boiling Point | 234.5 °C at 760 mmHg |

| Density | 0.981 g/cm³ |

| Flash Point | 101.4 °C |

Note: Data sourced from publicly available chemical databases.

Scope of Academic Research and Future Perspectives

Formation of the Tetrahydropyran Ring System

The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of biologically active natural products. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted THPs, including this compound, is a significant focus in organic chemistry. A variety of synthetic strategies have been devised, ranging from cyclization reactions that construct the heterocyclic ring to transformations that modify existing pyran structures.

Cyclization Reactions for 2-Substituted Tetrahydropyrans

The direct formation of the tetrahydropyran ring through cyclization is a powerful and atom-economical approach. Several distinct strategies have emerged, each offering unique advantages in terms of substrate scope, stereocontrol, and reaction conditions.

Prins Cyclization Strategies for Tetrahydropyran Ring Formation

The Prins reaction, involving the acid-catalyzed addition of an aldehyde or ketone to an alkene, has become a cornerstone for the synthesis of tetrahydropyran rings. organic-chemistry.orgnih.gov The reaction typically proceeds through an oxocarbenium ion intermediate, which is then trapped by a nucleophile to form the cyclic ether. beilstein-journals.orgnih.gov This method is highly valued for its ability to generate multiple stereocenters with a high degree of control. beilstein-journals.org

A significant breakthrough in this area was the selective synthesis of tetrahydropyran-4-ol derivatives by reacting 3-buten-1-ol (B139374) with various aldehydes or ketones in the presence of sulfuric acid. nih.gov The mechanism involves the condensation of the alcohol onto the activated aldehyde to form an oxocarbenium ion, which then undergoes intramolecular cyclization. nih.gov The choice of acid catalyst can influence the final product; for instance, using hydrochloric acid can lead to the formation of 4-chlorotetrahydropyran (B167756) derivatives. nih.gov

The stereochemical outcome of the Prins cyclization is often predictable, proceeding through a chair-like transition state where the substituents adopt equatorial positions to minimize steric strain. nih.gov However, competing reactions such as the 2-oxonia-Cope rearrangement can sometimes lead to racemization or the formation of unexpected products. nih.govbeilstein-journals.org Researchers have developed various strategies to suppress these side reactions and enhance the stereoselectivity of the Prins cyclization. nih.gov

Recent advancements have focused on expanding the scope and efficiency of the Prins cyclization. For example, iron(III) chloride has been used as a catalyst for the synthesis of 4-hydroxy-substituted THPs with excellent stereoselectivity across a broad range of substrates under mild conditions. nih.govbeilstein-journals.org Furthermore, the use of terminal cyclopropylsilyl alcohols in Prins cyclizations has been shown to be a highly effective method for producing 2,3,4,6-tetrasubstituted tetrahydropyrans. nih.gov This approach allows for the creation of three new stereogenic centers in a single step with high yields and excellent diastereoselectivity. nih.gov

| Starting Materials | Catalyst/Reagents | Product Type | Key Features |

| 3-Buten-1-ol and Aldehyde/Ketone | Sulfuric Acid | 2,2'-Disubstituted tetrahydropyran-4-ol | Selective formation of the THP ring. nih.gov |

| Homoallylic alcohols and Propanal | Lewis Acid | Trisubstituted tetrahydropyran | Single diastereomer formation. beilstein-journals.org |

| Homoallylic alcohol and Aldehyde | BiCl3, TMSX | 4-Chloro-cis-2,6-disubstituted tetrahydropyran | High diastereoselectivity. beilstein-journals.org |

| Terminal cyclopropylsilyl alcohols and Aldehydes | BiCl3, TMSX | 2,3,4,6-Tetrasubstituted tetrahydropyran | Creation of three stereocenters in one pot. nih.gov |

Brønsted Acid-Mediated Hydroxyalkoxylation and Intramolecular Cyclization

Brønsted acids play a crucial role in mediating the formation of tetrahydropyran rings through intramolecular hydroxyalkoxylation. uva.esuva.es This method involves the acid-catalyzed cyclization of a hydroxyalkene, where the hydroxyl group acts as an internal nucleophile, attacking the protonated double bond. This strategy provides a direct and atom-economical route to substituted tetrahydropyrans. uva.esuva.es

A notable application of this methodology is the stereoselective synthesis of polysubstituted tetrahydropyrans from silylated alkenols. uva.esuva.es The acid-catalyzed cyclization of these substrates proceeds in good yields and with excellent diastereoselectivity. uva.esuva.es For instance, the use of p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst has proven effective in promoting the cyclization of allylsilyl alcohols to yield silylated tetrahydropyran derivatives. uva.es In some cases, the reaction can be accompanied by desilylation, leading to the direct formation of the corresponding tetrahydropyranol. uva.es

The choice of Brønsted acid can significantly influence the reaction outcome. While strong acids like triflic acid can lead to both cyclization and desilylation, milder acids like p-TsOH allow for the isolation of the silylated tetrahydropyran. uva.es This methodology has been successfully applied to the synthesis of tetrahydropyran derivatives with vicinal quaternary and tertiary stereocenters at the C2 and C3 positions. uva.esuva.es

Furthermore, Brønsted acids can be used to mediate the selective α-alkenylation of 3,4-dihydro-2H-pyrans. rsc.orgresearchgate.net In this process, an oxonium ion intermediate is generated from the dihydropyran derivative, which is then attacked by a nucleophile, such as a potassium alkenyltrifluoroborate, to introduce a substituent at the α-position. rsc.orgresearchgate.net

Palladium-Catalyzed Intramolecular Alkoxycarbonylation Approaches

Palladium-catalyzed reactions have emerged as a powerful tool for the construction of heterocyclic systems, including tetrahydropyrans. nih.gov One such approach is the intramolecular alkoxycarbonylation of hydroxyalkenes. capes.gov.br This reaction involves the palladium-catalyzed addition of an alcohol and carbon monoxide across a double bond within the same molecule, leading to the formation of a cyclic ester (lactone) fused to the newly formed tetrahydropyran ring.

This methodology has been successfully employed in the synthesis of complex natural products, such as the marine toxin phorboxazole A. rsc.orgnih.gov The synthesis of the C9-C32 segment of phorboxazole A utilized an intramolecular methoxy (B1213986) carbonylation of a hydroxy alkene in the presence of palladium(II) acetate (B1210297) to construct a highly substituted tetrahydropyran ring with five stereogenic centers. nih.govacs.org The reaction can be performed with catalytic amounts of palladium(II) and a stoichiometric re-oxidant like p-benzoquinone. rsc.org

The scope of this reaction is broad, allowing for the synthesis of various bridged macrolactones containing tetrahydropyran or tetrahydrofuran (B95107) rings in a single step from alkendiols. nih.gov Even challenging substrates, such as those involving tertiary alcohols, can be smoothly converted to the desired products. nih.gov Mechanistic studies suggest that the reaction proceeds through a trans-oxypalladation step. nih.gov

More recently, an oxidative Heck redox-relay strategy has been developed for the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. nih.govacs.org This method allows for the generation of diverse tetrahydropyran structures under mild conditions with excellent stereoselectivity. nih.govacs.org

| Reaction Type | Substrate | Catalyst System | Product | Key Features |

| Intramolecular Alkoxycarbonylation | Hydroxy alkene | Pd(OAc)2, CO, MeOH | Substituted Tetrahydropyran | Stereoselective formation of multiple stereocenters. capes.gov.brnih.govacs.org |

| Cascade Alkoxycarbonylative Macrolactonization | Alkendiol | Pd Catalyst | THP-containing Bridged Macrolactone | One-step synthesis of complex structures. nih.gov |

| Oxidative Heck Redox-Relay | Dihydropyranyl alcohol | Pd(MeCN)2(OTs)2, PyrOx ligand | C-Aryl-2,6-trans-tetrahydropyran | High stereoselectivity and functional group tolerance. nih.govacs.org |

Cycloisomerization of 2-Alkynyl-1,5-Diols

Gold-catalyzed cycloisomerization reactions have gained significant attention as a mild and efficient method for the synthesis of various heterocyclic compounds. nih.govrsc.org In the context of tetrahydropyran synthesis, the gold-catalyzed cycloisomerization of 2-alkynyl-1,5-diols presents a highly effective strategy. acs.orgnih.govacs.orgacs.org

This reaction proceeds smoothly under very mild conditions, typically using gold(I) chloride as the catalyst. acs.orgnih.govacs.orgacs.org The diol starting materials are readily accessible, often prepared by the reduction of 2-alkynyl-substituted glutarates. acs.orgnih.govacs.orgacs.org The cycloisomerization can be tuned to produce either dioxabicyclo[4.2.1]ketals or functionalized tetrahydropyrans in high yields. acs.orgnih.govacs.orgacs.org

The reaction is applicable to a variety of substrates, including those with both aliphatic and aromatic substituents on the alkyne. acs.orgacs.org A plausible mechanism for the formation of the tetrahydropyran involves the gold-catalyzed activation of one of the oxygen atoms in the intermediate dioxabicyclo[4.2.1]ketal, followed by rearrangement to an oxonium intermediate that ultimately leads to the tetrahydropyran product. acs.orgacs.org

Gold catalysts have also been successfully employed in the cycloisomerization of protected alkyne triols to afford strategically hydroxylated 5,5-spiroketals, which can be seen as precursors to more complex tetrahydropyran-containing structures. nih.gov The use of methanol (B129727) as a solvent in these reactions can help to suppress the formation of undesired furan (B31954) by-products. nih.gov

General Organic Synthesis Transformations Leading to Tetrahydropyran-2-yl Ethanols

Beyond the direct cyclization methods to form the tetrahydropyran ring, various general organic synthesis transformations can be employed to construct or modify molecules to yield tetrahydropyran-2-yl ethanols. These methods often involve the creation of key C-C or C-O bonds.

One fundamental approach is the intramolecular Williamson ether synthesis. youtube.com This reaction involves the deprotonation of a long-chain haloalcohol, followed by an intramolecular nucleophilic substitution (SN2) reaction where the resulting alkoxide attacks the carbon bearing the halogen. For example, a 5-halopentan-1-ol can be cyclized to form a tetrahydropyran ring. To obtain this compound, a starting material such as a 7-haloheptane-1,2-diol would be required.

Another powerful strategy is the intramolecular oxa-Michael reaction. acs.orgwhiterose.ac.uk This involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system within the same molecule. For the synthesis of a tetrahydropyran-2-yl ethanol (B145695) derivative, a δ-hydroxy-α,β-unsaturated ester or ketone could be a suitable precursor. The use of chiral catalysts can render this reaction enantioselective, providing access to optically active tetrahydropyran products. whiterose.ac.uk

Furthermore, the reduction of a δ-lactone can yield the corresponding diol, which in the case of a substituted lactone, can lead to a tetrahydropyran-2-yl ethanol structure. The intramolecular cyclization of a delta-hydroxy acid can form a delta-lactone, which can then be reduced. youtube.com

Finally, transformations involving the modification of existing tetrahydropyran rings are also viable. For instance, the α-alkenylation of 3,4-dihydro-2H-pyran derivatives can introduce a vinyl group at the 2-position. rsc.orgresearchgate.net Subsequent hydroboration-oxidation of this vinyl group would yield the desired this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone in the synthesis of tetrahydropyran rings. nih.govacs.orgnyu.edu These reactions typically involve the attack of a nucleophile on an electrophilic carbon atom within a precursor molecule, leading to the formation of the cyclic ether. The stereochemical outcome of these reactions is highly dependent on the reaction conditions, particularly the solvent. nih.govacs.orgnyu.edu

In the context of tetrahydropyran acetal (B89532) chemistry, the choice of solvent plays a critical role in directing the reaction towards either an S(_N)1 or S(_N)2 pathway. nih.govacs.orgnyu.edu Polar solvents tend to favor the formation of S(_N)1 products through the stabilization of carbocation intermediates. nih.govacs.orgnyu.edu Conversely, nonpolar solvents promote the S(_N)2 mechanism, leading to inversion of stereochemistry. nih.govacs.orgnyu.edu For instance, studies have shown that trichloroethylene (B50587) is a particularly effective nonpolar solvent for achieving high stereoselectivity in C- and O-glycosylation reactions of tetrahydropyran acetals, favoring the S(_N)2 product. nih.govacs.org

A common strategy involves the intramolecular cyclization of a halo-alcohol, where the hydroxyl group acts as the nucleophile, displacing a halide on the same molecule. The formation of the THP ring is also achieved through the reaction of a diol with an appropriate electrophile. Furthermore, the reaction of an alcohol with 3,4-dihydropyran (DHP) under acidic catalysis is a widely used method for the introduction of the tetrahydropyranyl protecting group, which is structurally related to the target compound. unito.itresearchgate.net

Electrophilic Addition Reactions

Electrophilic addition reactions provide another powerful avenue for the construction of the tetrahydropyran ring system. youtube.comnumberanalytics.com These reactions involve the addition of an electrophile to an unsaturated precursor, such as an alkene or alkyne, initiating a cascade of events that culminates in the formation of the cyclic ether. numberanalytics.com

A key example is the Prins cyclization, where a homoallylic alcohol reacts with an aldehyde or ketone in the presence of an acid catalyst. This reaction proceeds through the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene, leading to the formation of a tetrahydropyran-4-ol derivative. The stereoselectivity of the Prins reaction can often be controlled by the choice of catalyst and reaction conditions.

Furthermore, intramolecular hydroalkoxylation of unsaturated alcohols, catalyzed by various transition metals, is a valuable method for synthesizing tetrahydropyran derivatives. organic-chemistry.org For example, platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins has been shown to tolerate a wide range of functional groups. organic-chemistry.org

Metal-Catalyzed Processes for Tetrahydropyran Derivatives

Metal-catalyzed reactions have emerged as highly versatile and efficient tools for the synthesis of complex tetrahydropyran structures. organic-chemistry.orgsyr.eduresearchgate.net These methods often allow for the formation of carbon-carbon and carbon-heteroatom bonds with high levels of chemo-, regio-, and stereoselectivity. syr.edu

Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed in the synthesis of substituted tetrahydropyrans. A notable example is the stereoselective Heck redox-relay strategy for the synthesis of 2,6-trans-tetrahydropyrans. acs.org This method utilizes a palladium(II) catalyst to achieve the desired transformation in a single step from an enantiopure dihydropyranyl alcohol. acs.org Other metals, such as cobalt and iron, have also been explored for catalyzing cross-coupling reactions to form substituted tetrahydropyrans, although challenges with side reactions like elimination and homocoupling can arise. syr.edu

Additionally, gold-catalyzed cyclization of chiral monoallylic diols offers a highly stereoselective route to tetrahydropyrans. organic-chemistry.org The synergy of different metal catalysts, such as in sequential Pd-Au catalysis, can also provide flexible pathways to highly substituted tetrahydropyrans. researchgate.net

Stannane-Free Hydrodehalogenation Methods for Tetrahydropyran Rings

Historically, organotin reagents like stannanes have been widely used in radical dehalogenation reactions. However, due to the toxicity and difficulty in removing tin-containing byproducts, there has been a significant push to develop stannane-free alternatives.

A notable advancement in this area is the development of a stannane-free hydrodehalogenation method for 4-halotetrahydropyrans under mild conditions. nih.gov This methodology allows for the selective removal of a halogen atom from the tetrahydropyran ring and can be combined with other transformations, such as debenzylation, in a one-pot process. nih.gov This method has demonstrated its utility in the synthesis of key intermediates for natural products. nih.gov

Functional Group Transformations and Derivatization at the Ethanol Moiety

Once the this compound core structure is assembled, further chemical modifications can be carried out on the ethanol side chain to introduce diverse functionalities.

Strategies for Hydroxyl Group Interconversion

The hydroxyl group of the ethanol moiety is a versatile functional handle that can be readily interconverted into other functional groups. Standard organic transformations can be applied to achieve these conversions.

The tetrahydropyranyl (THP) ether itself is a widely used protecting group for alcohols due to its stability under a variety of non-acidic conditions. researchgate.netrsc.orgorganic-chemistry.org The protection of an alcohol as a THP ether is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. researchgate.net Deprotection is readily accomplished under mildly acidic conditions. researchgate.net This reversible protection strategy is fundamental in multi-step syntheses.

The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These activated intermediates can then be displaced by a wide range of nucleophiles to introduce new functional groups.

Introduction of Other Functional Groups onto the Ethanol Chain

The primary alcohol of the ethanol side chain can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents. The choice of oxidant will determine the final oxidation state. For example, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) or chromic acid will lead to the carboxylic acid.

The hydroxyl group can also be replaced by a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride or phosphorus tribromide. The resulting haloalkane is a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, including azides, nitriles, and thiols.

Furthermore, ether and ester functionalities can be introduced by reacting the alcohol with alkyl halides (Williamson ether synthesis) or acyl chlorides/anhydrides, respectively. These transformations expand the chemical space accessible from the parent this compound.

Stereoselective Synthesis of this compound Stereoisomers

The creation of specific stereoisomers of substituted tetrahydropyrans is crucial for their application in pharmaceuticals and natural product synthesis. rsc.orgresearchgate.net This requires precise control over the formation of chiral centers within the THP ring and its side chains.

Achieving high enantioselectivity in the synthesis of chiral tetrahydropyran ethanols is an area of intensive research. researchgate.net Organocatalysis has emerged as a powerful tool, with chiral catalysts enabling the asymmetric synthesis of THP derivatives with excellent stereocontrol. rsc.orgnih.gov

One notable approach is the use of chiral phosphoric acids (CPAs) to catalyze intramolecular oxa-Michael cyclizations. whiterose.ac.uk This method has been successfully applied to the synthesis of spirocyclic THPs with high enantioselectivity (up to 99% ee). whiterose.ac.uk Another strategy involves organocatalytic domino reactions. For instance, α-hydroxymethyl nitroalkenes can react with 1,3-dicarbonyl compounds in a domino Michael-hemiacetalization sequence, catalyzed by organic molecules, to produce highly functionalized dihydropyrans and tetrahydropyrans with good to excellent enantioselectivities (71–99% ee). nih.gov

Lipase-mediated kinetic resolution is another effective method. For example, the enantiomers of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol have been separated on a large scale using the opposing enantioselectivity of Novozym® 435 lipase (B570770) and lipase AK in an acetylation reaction. researchgate.net Additionally, iridium-catalyzed asymmetric hydrogenation has been developed for synthesizing chiral tetrahydroquinoxalines, a related heterocyclic structure, achieving excellent enantioselectivities (up to 98% ee) by simply changing the solvent. rsc.orgnih.gov This highlights the potential of metal catalysis in generating enantiopure heterocyclic alcohols.

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Enantioselectivity (ee) | Reference |

| Organocatalysis | Chiral Phosphoric Acid (CPA) | Alcohol with aryl thioacrylate | Intramolecular oxa-Michael cyclization | Up to 99% | whiterose.ac.uk |

| Domino Reaction | Organocatalyst (e.g., quinine-derived) | α-hydroxymethyl nitroalkenes & 1,3-dicarbonyls | Michael-hemiacetalization sequence | 71-99% | nih.gov |

| Kinetic Resolution | Novozym® 435 lipase / lipase AK | Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Opposite enantioselectivity in acetylation | High | researchgate.net |

| Asymmetric Hydrogenation | Iridium Complex | Quinoxalines | Solvent-controlled enantioselectivity | Up to 98% | rsc.orgnih.gov |

Controlling the relative stereochemistry of multiple substituents on the tetrahydropyran ring is a significant synthetic challenge. The Prins cyclization, a reaction between a homoallylic alcohol and an aldehyde, is a cornerstone strategy for the stereoselective construction of the THP ring. nih.govnih.gov The stereochemical outcome of this reaction can be directed with high precision.

Indium trichloride (B1173362) has been shown to be an effective Lewis acid catalyst for mediating cyclizations between homoallyl alcohols and aldehydes, yielding polysubstituted tetrahydropyrans with excellent diastereoselectivity. nih.govorganic-chemistry.orgacs.org The geometry of the starting homoallyl alcohol directly influences the stereochemistry of the product; trans-homoallyl alcohols typically yield (up-down-up) 2,3,4-trisubstituted products, while cis-homoallyl alcohols give (up-up-up) isomers. organic-chemistry.org This method has been extended to create up to five contiguous stereogenic centers with controlled relative stereochemistry. acs.orgacs.org

Other Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are also used to catalyze Prins cyclizations. organic-chemistry.org For example, the reaction of 3-bromobut-3-en-1-ols with aldehydes at low temperatures (-35 °C) produces 2,6-disubstituted tetrahydropyranones in good yields and with high diastereoselectivity. organic-chemistry.org The reaction is believed to proceed through a stable, chair-like carbocation intermediate that directs the stereochemical outcome. organic-chemistry.org Furthermore, Brønsted acid-mediated cyclization of silylated alkenols provides another efficient route to polysubstituted THPs with excellent diastereocontrol (>95:5 d.r.). uva.es

Scalability and Industrial Relevance of Synthesis Methods

For tetrahydropyran derivatives to be utilized in large-scale applications, the development of efficient, high-yield, and cost-effective synthetic routes is paramount. google.com Research has focused on optimizing reaction conditions, utilizing robust catalysts, and streamlining synthetic sequences.

The industrial production of tetrahydropyran (THP) itself can be achieved through a highly efficient catalytic process. One such method involves the hydrogenation of 3,4-dihydropyran (DHP), derived from biomass via furfural, over a Nickel-on-silica (Ni/SiO₂) catalyst in a continuous flow reactor. osti.gov This process boasts high selectivity (>99.8%) and yield (98%), demonstrating a viable route from renewable resources. osti.gov The catalyst shows low deactivation and can be regenerated, adding to its industrial feasibility. osti.gov

Flow chemistry is increasingly recognized as a superior method for large-scale synthesis compared to traditional batch processes. jst.go.jp It offers better control over reaction parameters, improved safety, and potential for automation, making it suitable for the industrial production of key intermediates for THP derivatives. jst.go.jp The development of methods that use readily available starting materials and minimize purification steps is a key focus for industrial applications. google.com

One-pot syntheses, which involve multiple reaction steps in a single vessel without isolating intermediates, significantly improve efficiency by saving time, resources, and reducing waste. acs.orgyoutube.com These procedures, often involving tandem or cascade reactions, are highly desirable for constructing complex molecules like substituted tetrahydropyrans. researchgate.net

A notable example is a one-pot protocol for synthesizing substituted tetrahydropyrans from propargyl alcohols and 1,1-cyclopropanediesters. acs.org This method uses an Indium(III) triflate catalyst to promote a tandem ring-opening/Conia-ene cyclization, affording the THP products in high yields. acs.org In some cases, a two-metal system with In(OTf)₃ and ZnBr₂ proves more general. acs.org

Organocatalysis also enables powerful one-pot multicomponent reactions. A triple-domino reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, catalyzed by a quinine-derived squaramide, can produce complex tetrahydropyridines, a related class of heterocycles, in a single pot with control over three stereocenters. nih.gov Similarly, tandem reactions combining a Meyer–Schuster rearrangement with a transannular oxa-Michael addition under gold and ruthenium catalysis have been used to create macrolactones containing a tetrahydropyran ring in a single step from simple starting materials. researchgate.net These advanced one-pot strategies exemplify the drive towards more elegant and efficient chemical synthesis. researchgate.net

Reactivity of the Tetrahydropyran Ring

The tetrahydropyran ring is a saturated cyclic ether. While generally stable, its reactivity is influenced by the presence of the oxygen heteroatom and the conformational preferences of the ring system.

Stability and Conformation-Reactivity Relationships within Tetrahydropyran Derivatives

The stability of the tetrahydropyran ring is largely due to its existence in a low-energy chair conformation, similar to cyclohexane. However, the presence of the ring oxygen introduces unique stereoelectronic effects that significantly influence the orientation of substituents and, consequently, the molecule's reactivity. acs.org

The most notable of these is the anomeric effect , a stereoelectronic phenomenon that describes the tendency for a heteroatomic substituent on a carbon adjacent to another heteroatom (the anomeric carbon) to favor an axial position over the sterically less hindered equatorial position. wikipedia.org This preference is contrary to what would be predicted based on steric bulk alone. The effect arises from a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-X bond (where X is the substituent). This hyperconjugation is more effective when the substituent is in the axial position, leading to its stabilization. rsc.orgscripps.edu Another explanation suggests that dipole-dipole repulsion between the ring oxygen and an equatorial substituent destabilizes that conformation, making the axial position, where dipoles are opposed, more favorable. dypvp.edu.in

In derivatives of tetrahydropyran, this effect dictates the ground-state geometry, which in turn affects the molecule's reactivity. For instance, reactions involving the formation of an intermediate oxocarbenium ion are heavily influenced by these conformational preferences. nyu.edu The stability and dynamic interconversion between various ring conformations are key determinants of reactivity. rsc.org

Table 1: Factors Influencing Tetrahydropyran Ring Conformation and Stability

| Factor | Description | Impact on Reactivity |

| Chair Conformation | The lowest energy conformation for the six-membered ring, minimizing torsional and angle strain. | Provides overall stability to the ring system. |

| Anomeric Effect | Preference for electronegative substituents at the C2 position (adjacent to the ring oxygen) to occupy the axial position. wikipedia.org | Stabilizes the axial conformer, influencing the stereochemical outcome of reactions at the anomeric center. rsc.org |

| Hyperconjugation | Stabilizing interaction between the oxygen lone pair and the σ* orbital of an axial C-X bond. rsc.org | A key driving force for the anomeric effect; enhances the stability of transition states where this orbital overlap is maintained. |

| Dipole-Dipole Interactions | Repulsive interactions between the dipoles of the ring oxygen and an equatorial substituent can destabilize this conformation. dypvp.edu.in | Favors the axial conformation, thereby influencing the equilibrium position and the dominant reactive species. |

Transformations Involving the Cyclic Ether Linkage

Although the tetrahydropyran ring is a stable ether, the cyclic ether linkage (C-O-C) can be cleaved under specific conditions, most commonly through acid catalysis. This reactivity is central to the use of the tetrahydropyranyl group as a protecting group for alcohols. organic-chemistry.org The cleavage is essentially an acid-catalyzed hydrolysis of an acetal. youtube.com

The reaction is initiated by protonation of the ring oxygen. This makes the ring susceptible to nucleophilic attack. In the presence of water or an alcohol, the ring opens to form 5-hydroxypentanal (B1214607) or its corresponding acetal. youtube.com The mechanism involves the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then trapped by a nucleophile. youtube.commdpi.com

Lewis acids such as Yb(OTf)₃, La(NO₃)₃·6H₂O, and nano-ZnO can also effectively catalyze the ring-opening of tetrahydropyran and its derivatives. mdpi.comresearchgate.net These reactions often proceed via the formation of an oxonium ylide intermediate, which activates the C-O bond for cleavage. mdpi.com For example, reactions with acyl chlorides in the presence of a Lewis acid can yield chloroesters. mdpi.com

Reactions of the Ethanol Side Chain

The primary hydroxyl group of the this compound side chain undergoes typical reactions of a primary alcohol, such as esterification and etherification. The proximity of the bulky tetrahydropyran ring can, however, introduce steric considerations.

Esterification Reactions

The hydroxyl group of the ethanol side chain can be readily converted to an ester by reaction with a carboxylic acid or its derivatives (like acyl chlorides or acid anhydrides). chemguide.co.uk The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. jove.com The order of reactivity for alcohols in esterification is primary > secondary > tertiary, primarily due to steric hindrance. quora.com As this compound is a primary alcohol, it is expected to undergo esterification efficiently, although the bulky THP ring may slightly reduce the reaction rate compared to a less hindered primary alcohol like ethanol. researchgate.net To drive the equilibrium toward the product ester, an excess of the alcohol or carboxylic acid is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

Table 2: General Conditions for Esterification of Primary Alcohols

| Method | Reagents | Catalyst | Conditions |

| Fischer Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄, TsOH) | Heat, often with removal of water. masterorganicchemistry.com |

| Acyl Chloride Reaction | Acyl Chloride | None or a weak base (e.g., Pyridine) | Typically vigorous, often at room temperature. chemguide.co.uk |

| Acid Anhydride Reaction | Acid Anhydride | Acid Catalyst (optional) | Gentle heating may be required. |

Etherification Reactions, Including Tetrahydropyranylation (THP Protection)

The hydroxyl group can also be converted into an ether. A notable example of this type of reaction is the protection of other alcohols using dihydropyran to form a tetrahydropyranyl (THP) ether, a reaction where a molecule structurally related to the subject compound is formed. organic-chemistry.org

For this compound itself, the primary alcohol can be etherified using methods like the Williamson ether synthesis. This reaction involves two steps: first, the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion, followed by the reaction of this alkoxide with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether. khanacademy.orgnumberanalytics.com For this method to be effective, primary alkyl halides are preferred to minimize competing elimination reactions. pw.livewikipedia.org

Other etherification methods include acid-catalyzed dehydration of two alcohol molecules, though this is primarily effective for producing symmetrical ethers from primary alcohols and is less controlled for producing mixed ethers. youtube.com

Mechanistic Studies of Key Reactions

Fischer Esterification Mechanism: The acid-catalyzed esterification proceeds through several reversible steps.

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon, making it more electrophilic. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: The alcohol (in this case, the ethanol side chain) acts as a nucleophile and attacks the activated carbonyl carbon. jove.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination: The lone pair on the remaining hydroxyl group helps to expel the water molecule, reforming the carbonyl group and creating a protonated ester. libretexts.org

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

Williamson Ether Synthesis Mechanism: This reaction is a classic Sₙ2 pathway.

Alkoxide Formation: A strong base removes the acidic proton from the terminal hydroxyl group of the ethanol side chain, creating a potent nucleophile, the alkoxide. khanacademy.org

Sₙ2 Attack: The alkoxide performs a backside attack on the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.com This step results in an inversion of configuration if the carbon of the alkyl halide is a stereocenter. numberanalytics.com

THP Ether Formation/Cleavage Mechanism:

Formation (Protection): The reaction of an alcohol with 3,4-dihydropyran under acid catalysis begins with the protonation of the dihydropyran double bond to form a resonance-stabilized carbocation (an oxocarbenium ion). The alcohol then acts as a nucleophile, attacking this cation. Subsequent deprotonation yields the THP ether, which is technically an acetal. youtube.com

Cleavage (Deprotection): The reverse process, ring-opening, is also acid-catalyzed. The ether oxygen of the THP ring is protonated, creating a good leaving group. The C-O bond cleaves to regenerate the alcohol and form the resonance-stabilized oxocarbenium ion. In the presence of water, this ion is trapped to ultimately yield 5-hydroxypentanal. youtube.com

Insights into Cyclization Mechanisms in Tetrahydropyran Synthesis

The formation of the tetrahydropyran ring often proceeds through various cyclization mechanisms, with the Prins cyclization being a prominent and extensively studied method. beilstein-journals.org This reaction typically involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. wikipedia.org The mechanism commences with the protonation of the carbonyl reactant by a protic acid, which generates a reactive oxonium ion. This electrophile then undergoes an electrophilic addition to the alkene, forming a carbocationic intermediate. wikipedia.org The fate of this intermediate, and thus the final product, is dependent on the reaction conditions. wikipedia.org

One of the primary cyclization pathways in the synthesis of 2-substituted tetrahydropyrans is the endo-cyclization, which proceeds through an oxocarbenium ion intermediate that is captured by a π-nucleophile. beilstein-journals.org This process is stereoselective and is a common strategy for forming the THP ring. beilstein-journals.org

A significant challenge in Prins cyclizations is the potential for racemization of the product due to a competing organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement known as the oxonia-Cope rearrangement. beilstein-journals.orgbeilstein-journals.org This process can lead to a loss of stereochemical integrity and the formation of undesired side products. beilstein-journals.org The propensity for this rearrangement is influenced by the stability of the intermediates and the nature of the substituents on the starting materials. beilstein-journals.org

Another mechanistic pathway that has been explored for the synthesis of tetrahydropyrans is the Mukaiyama aldol–Prins (MAP) cyclization. This approach is designed to circumvent the side reactions associated with the traditional Prins cyclization. In the MAP cyclization, a nucleophile is introduced into an enol ether, which then traps the reactive oxocarbenium ion intermediate, leading to the formation of the tetrahydropyran ring. beilstein-journals.org

Intramolecular epoxide ring opening (IERO) of 4,5-epoxy-alcohols also serves as a key cyclization strategy for forming tetrahydropyran rings. nih.gov This method can be highly selective, yielding either tetrahydrofurans (THFs) or tetrahydropyrans (THPs) depending on whether the epoxide ring opening is a 5-exo or 6-endo process. nih.gov The regioselectivity of this cyclization can be controlled through the use of various catalysts and reaction conditions. nih.gov

The table below summarizes key cyclization mechanisms for tetrahydropyran synthesis.

| Cyclization Mechanism | Description | Key Intermediates |

| Prins Cyclization | Acid-catalyzed addition of an aldehyde or ketone to an alkene. wikipedia.org | Oxonium ion, Carbocation wikipedia.org |

| Oxonia-Cope Rearrangement | A competing organic-chemistry.orgorganic-chemistry.org-sigmatropic shift that can lead to racemization. beilstein-journals.orgbeilstein-journals.org | Oxocarbenium ion beilstein-journals.org |

| Mukaiyama Aldol-Prins (MAP) Cyclization | Trapping of an oxocarbenium ion intermediate by a nucleophile within an enol ether. beilstein-journals.org | Oxocarbenium ion beilstein-journals.org |

| Intramolecular Epoxide Ring Opening (IERO) | Cyclization of 4,5-epoxy-alcohols to form the tetrahydropyran ring. nih.gov | Epoxide |

Elucidation of Regioselectivity and Stereoselectivity in Tetrahydropyran Formation

The regioselectivity and stereoselectivity of tetrahydropyran synthesis are critical for producing specific isomers of substituted THPs. In the context of the Prins reaction, the geometry of the starting homoallylic alcohol can significantly influence the regioselectivity of the cyclization. For instance, a Z-homoallylic alcohol reacting with an activated aldehyde forms an oxocarbenium ion, which can then proceed through two competing transition states, influencing the final product distribution. beilstein-journals.org

Stereoselectivity in Prins-type cyclizations is often controlled by employing chiral catalysts or by transferring chirality from an enantiomerically pure starting material. For example, the use of chiral monoallylic diols in gold(I)-catalyzed cyclizations can be highly stereoselective, with the olefin geometry of the substrate dictating the enantiomeric product. organic-chemistry.org The stereochemistry of the allylic alcohol can also effectively control the facial selectivity of the reaction. organic-chemistry.org

In the synthesis of 2,6-disubstituted tetrahydropyrans, achieving the thermodynamically less favorable trans-isomer can be challenging. However, specific methodologies have been developed to favor its formation. One such method involves the coupling of hydroxyethyl-tethered cyclopropanols with aliphatic aldehydes, which provides a stereoselective route to trans-2,6-tetrahydropyrans. nih.gov

The table below outlines factors influencing selectivity in tetrahydropyran synthesis.

| Selectivity Type | Influencing Factors | Example |

| Regioselectivity | Geometry of the homoallylic alcohol. beilstein-journals.org | Z-homoallylic alcohols can lead to different transition states and product ratios. beilstein-journals.org |

| Stereoselectivity | Chiral catalysts, chirality of starting materials. organic-chemistry.org | Gold(I)-catalyzed cyclization of chiral monoallylic diols. organic-chemistry.org |

| Diastereoselectivity | Specific reaction methodologies. nih.gov | Coupling of hydroxyethyl-tethered cyclopropanols for trans-2,6-tetrahydropyran synthesis. nih.gov |

Catalytic Mechanisms in Tetrahydropyran Chemistry

A wide array of catalysts are employed to promote the synthesis of tetrahydropyrans, influencing reaction rates, yields, and selectivities. These catalysts can be broadly categorized into Lewis acids, Brønsted acids, and transition metal complexes.

Lewis and Brønsted Acid Catalysis:

Lewis acids such as bismuth(III) chloride (BiCl₃) and tin(IV) chloride (SnCl₄) have been successfully used to catalyze Prins cyclizations. beilstein-journals.org For example, a BiCl₃-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde can produce a 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer. beilstein-journals.org Similarly, SnCl₄ can catalyze the Prins reaction to yield 4-chlorotetrahydropyrans. beilstein-journals.org Brønsted acids, including triflic acid and phosphomolybdic acid, are also effective catalysts for Prins cyclizations, often leading to high yields and specific stereoisomers. beilstein-journals.orgorganic-chemistry.org Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have been shown to catalyze asymmetric Prins cyclizations with high regio- and enantioselectivities. organic-chemistry.org

Transition Metal Catalysis:

Transition metal catalysts, including those based on palladium, gold, and rhodium, have enabled novel and efficient routes to tetrahydropyrans. A palladium(II)/bis-sulfoxide C-H activation system, in conjunction with a Lewis acid co-catalyst, can synthesize pyran motifs from a range of alcohols. organic-chemistry.org Mechanistic studies suggest this reaction proceeds via an initial C-H activation followed by an inner-sphere functionalization pathway. organic-chemistry.org An oxidative Heck redox-relay strategy using a palladium catalyst has been applied to the synthesis of functionalized 2,6-trans-tetrahydropyrans from an enantiopure dihydropyranyl alcohol. acs.org

Gold(I) catalysts are particularly effective in the stereoselective cyclization of chiral monoallylic diols to form tetrahydropyrans. organic-chemistry.org Rhodium catalysts have been used to promote the selective formation of tetrahydropyrans through the intramolecular ring opening of epoxides. nih.gov For instance, stirring a trans-epoxide with [Rh(CO)₂Cl]₂ can yield an anti-tetrahydropyran with retention of stereochemistry. nih.gov

The table below presents a selection of catalysts used in tetrahydropyran synthesis and their roles.

| Catalyst Type | Example | Role in Reaction |

| Lewis Acid | Bismuth(III) chloride (BiCl₃) | Catalyzes Prins cyclization to form substituted tetrahydropyrans. beilstein-journals.org |

| Brønsted Acid | Imino-imidodiphosphate (iIDP) | Catalyzes asymmetric Prins cyclization with high selectivity. organic-chemistry.org |

| Transition Metal | Palladium(II)/bis-sulfoxide | Enables pyran synthesis via C-H activation and inner-sphere functionalization. organic-chemistry.org |

| Transition Metal | Gold(I) | Catalyzes highly stereoselective cyclization of chiral monoallylic diols. organic-chemistry.org |

| Transition Metal | Rhodium ([Rh(CO)₂Cl]₂) | Promotes selective intramolecular epoxide ring opening to form tetrahydropyrans. nih.gov |

Advanced Spectroscopic and Analytical Characterization in Research on 2 Tetrahydro 2h Pyran 2 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It is instrumental in determining the carbon-hydrogen framework of 2-(Tetrahydro-2H-pyran-2-yl)ethanol.

Proton NMR (¹H NMR) for Hydrogen Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For this compound, the ¹H NMR spectrum displays a set of signals corresponding to the distinct hydrogen atoms in the molecule. Generally, protons on carbons adjacent to electronegative atoms like oxygen are deshielded and appear at higher chemical shifts (downfield). libretexts.org

The protons of the ethyl group and the tetrahydropyran (B127337) ring can be distinguished based on their chemical shifts and splitting patterns. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |

| -CH (anomeric) | 4.5-4.7 | m |

| -OCH₂- (ring) | 3.7-4.0 & 3.3-3.6 | m |

| -CH₂- (ring) | 1.5-1.9 | m |

| -CH₂-CH₂OH | 3.4-3.8 | m |

| -OH | Variable | br s |

Note: 'm' denotes a multiplet and 'br s' denotes a broad singlet. The exact chemical shifts and multiplicities can vary based on the solvent and the specific spectrometer frequency used.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms (e.g., C, CH, CH₂, CH₃). In the ¹³C NMR spectrum of this compound, distinct signals are observed for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons bonded to oxygen appearing at higher chemical shifts. libretexts.orgdocbrown.info

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm (Typical Range) |

| -CH (anomeric) | 98-100 |

| -OCH₂- (ring) | 62-68 |

| -CH₂- (ring) | 19-31 |

| -CH₂-CH₂OH | 60-68 & 30-40 |

Note: The chemical shift ranges are approximate and can be influenced by the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule's structure. sdsu.edu For instance, it can trace the connectivity within the tetrahydropyran ring and the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). columbia.edu This is crucial for definitively assigning which proton signal corresponds to which carbon signal. github.io

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (and sometimes four). columbia.edu This technique is invaluable for connecting different fragments of the molecule, for example, linking the ethyl group to the tetrahydropyran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the tetrahydropyran ring.

Through the combined application of these 2D NMR techniques, a complete and detailed three-dimensional picture of the this compound molecule can be constructed. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. mdpi.com For this compound (C₇H₁₄O₂), the expected exact mass can be calculated and compared to the experimentally determined value. A close match between the theoretical and experimental exact masses provides strong evidence for the compound's elemental composition.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₇H₁₄O₂ | 130.0994 |

Note: The observed mass in an HRMS experiment should be very close to this calculated value, typically within a few parts per million (ppm).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands are expected for the hydroxyl (-OH) and ether (C-O-C) functional groups.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Appearance |

| Alcohol (-OH) | O-H stretch | 3200-3600 | Broad, strong |

| Alkane (C-H) | C-H stretch | 2850-3000 | Medium to strong |

| Ether (C-O) | C-O stretch | 1050-1150 | Strong |

The broadness of the O-H stretching band is due to hydrogen bonding. libretexts.org The presence of these characteristic peaks in the IR spectrum confirms the presence of the key functional groups in this compound.

Advanced Chromatographic Separations for Purity and Isomer Resolution (e.g., HPLC, LC-MS, UPLC)

The structural nature of this compound, which contains a chiral center at the C2 position of the pyran ring, necessitates the use of sophisticated chromatographic methods to not only determine its chemical purity but also to resolve its enantiomeric forms. The presence of impurities, which can arise from the synthesis process or degradation, also requires high-resolution separation techniques for their detection and characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for evaluating the purity of this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For a moderately polar compound like this compound, a C18 column is a common choice for the stationary phase.

While specific application notes detailing the HPLC analysis of this compound are not widely available in public literature, methods for structurally similar compounds, such as Tetrahydro-2H-pyran-2-one, provide valuable insights. A typical mobile phase for such an analysis would consist of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape and resolution. The use of formic acid is particularly advantageous when the HPLC system is coupled with a mass spectrometer, as it is a volatile additive.

A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often employed to ensure the timely elution of both the main compound and any less polar impurities. Detection is commonly performed using a UV detector, although the chromophore in this compound is not particularly strong, which may necessitate the use of more universal detectors like a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD) for accurate quantification of all components.

Chiral HPLC for Isomer Resolution

Due to the presence of a stereocenter, this compound exists as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC is the method of choice for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Commonly used CSPs for the resolution of chiral alcohols and ethers include those based on polysaccharide derivatives, such as cellulose (B213188) and amylose, which are often coated or immobilized on a silica (B1680970) support. The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. The choice and proportion of the alcohol modifier can significantly influence the retention and resolution of the enantiomers. The development of a successful chiral separation often requires screening different CSPs and mobile phase compositions to achieve optimal results.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for the identification and structural elucidation of unknown impurities in this compound.

Following separation on an HPLC column, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like this compound, which generates ions in the gas phase. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the parent compound and its impurities.

For a more detailed structural analysis, tandem mass spectrometry (LC-MS/MS) can be employed. In this technique, a specific ion (a precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the structure of the impurity, aiding in its identification. While specific LC-MS data for impurities of this compound is scarce, the approach is a standard in pharmaceutical impurity profiling and would be directly applicable.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Performance

UPLC is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

For the analysis of this compound, a UPLC method would offer a more detailed impurity profile in a shorter timeframe. The principles of separation are the same as in HPLC, but the enhanced resolution can reveal minor impurities that might co-elute with the main peak or other components in an HPLC separation. The mobile phases and column chemistries used in UPLC are similar to those in HPLC, with a focus on smaller particle size C18 columns for purity analysis. The coupling of UPLC with mass spectrometry (UPLC-MS) provides a highly efficient platform for both the quantification of purity and the comprehensive characterization of impurities.

Interactive Data Table: Chromatographic Conditions for Related Compounds

Since specific research data for this compound is limited, the following table presents typical chromatographic conditions used for the analysis of structurally related compounds, which can serve as a starting point for method development for the target analyte.

| Parameter | HPLC for Purity (Tetrahydro-2H-pyran-2-one) | Chiral HPLC (General for Alcohols/Ethers) |

| Column | Newcrom R1 (Reverse Phase) | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Hexane/Ethanol or Hexane/Isopropanol mixtures |

| Elution | Isocratic or Gradient | Isocratic |

| Detector | UV, RI, or ELSD | UV or Polarimeter |

Computational Chemistry and Theoretical Investigations of 2 Tetrahydro 2h Pyran 2 Yl Ethanol

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. mdpi.com For 2-(tetrahydro-2H-pyran-2-yl)ethanol, DFT calculations can provide a detailed understanding of its reactivity and stability. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to achieve a balance between accuracy and computational cost. semanticscholar.org

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor that helps in understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map of this compound would reveal regions of negative potential, primarily located around the oxygen atoms of the hydroxyl group and the tetrahydropyran (B127337) ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be concentrated around the hydrogen atoms, particularly the hydroxyl hydrogen, highlighting them as sites for nucleophilic attack. This analysis is instrumental in predicting the non-covalent interactions the molecule can engage in, such as hydrogen bonding.

Prediction of Global and Local Reactivity Properties and Descriptors

Global and local reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's reactivity. nih.gov For this compound, these descriptors can be calculated to predict its chemical behavior.

Global Reactivity Descriptors:

| Descriptor | Symbol | Formula | Predicted Significance for this compound |

| Ionization Potential | IP | -EHOMO | Indicates the energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | Represents the energy released upon gaining an electron. |

| Electronegativity | χ | (IP + EA) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness | η | (IP - EA) / 2 | Indicates resistance to change in electron distribution. |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index | ω | μ2 / (2η) | Measures the propensity to accept electrons. |

Local reactivity can be understood through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the oxygen atoms would be expected to be the primary sites for electrophilic attack, while certain carbon and hydrogen atoms would be more susceptible to nucleophilic and radical attack.

Evaluation of Conformational Preferences and Energy Minima

The conformational landscape of this compound is primarily determined by the puckering of the tetrahydropyran ring and the orientation of the ethanol (B145695) substituent. The tetrahydropyran ring typically adopts a stable chair conformation to minimize steric and torsional strain. montclair.edu The ethanol substituent can be positioned in either an axial or equatorial orientation.

DFT calculations can be used to determine the relative energies of these conformers. Generally, the equatorial conformation is energetically favored over the axial one due to the avoidance of 1,3-diaxial interactions. nih.gov The rotational isomers (rotamers) of the C-C and C-O bonds in the ethanol side chain further contribute to the complexity of the conformational space.

Relative Energies of Conformers:

| Conformer | Relative Energy (kcal/mol) |

| Equatorial Chair | 0.00 |

| Axial Chair | > 0 (Higher energy due to steric hindrance) |

| Boat/Twist-Boat | Significantly higher in energy than chair conformers |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its flexibility and interactions with its environment. utrgv.edu These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions over time. semanticscholar.org

Interactions with Solvent Environments

The interaction of this compound with solvents is critical for understanding its behavior in solution. MD simulations in a solvent box, typically water, can elucidate the nature and strength of these interactions. The primary interactions would be hydrogen bonds between the hydroxyl group of the ethanol moiety and the ether oxygen of the tetrahydropyran ring with solvent molecules. Radial distribution functions can be calculated from the simulation trajectories to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation shell.

Reaction Pathway Modeling and Transition State Characterization in Tetrahydropyran Formation

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of tetrahydropyran ring formation. A key area of focus has been the acid-catalyzed intramolecular cyclization of unsaturated alcohols, a common strategy for synthesizing substituted THPs.

Research has shown that the stereochemical outcome of these cyclization reactions is intricately linked to the conformation of the transition state. For instance, in the formation of 2,6-disubstituted tetrahydropyrans, the reaction can proceed through either a chair-like or a boat-like transition state, leading to different stereoisomers. whiterose.ac.uk

In the presence of an acid catalyst, such as trifluoroacetic acid (TFA), computational models have revealed a sophisticated mechanism. It is proposed that the reaction does not proceed through a simple protonation of the alkene. Instead, the formation of 2,6-cis-tetrahydropyrans is believed to be mediated by a trifluoroacetate-hydroxonium bridge. whiterose.ac.uk This bridged complex facilitates the cyclization via a chair-like transition state. whiterose.ac.uk

The preference for a specific transition state, and thus a particular stereoisomer, is determined by the relative activation enthalpies. Computational analyses have quantified these energy barriers, providing a clear rationale for experimentally observed selectivities. For example, in a model system for the synthesis of a 2,6-disubstituted THP, the chair-like transition state leading to the cis product was found to be energetically more favorable than the corresponding transition state leading to the trans product. whiterose.ac.uk

Conversely, under basic conditions, the reaction can be steered towards a different stereochemical outcome. Computational modeling of reactions mediated by bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) indicates that the formation of 2,6-trans-tetrahydropyrans proceeds through a boat-like transition state. This preference is often stabilized by crucial hydrogen bonding interactions within the transition state structure. whiterose.ac.uk

The kinetic control of these reactions is another critical aspect highlighted by computational studies. The calculated energy barriers for the forward reaction are significantly lower than for the reverse reaction, confirming that the product distribution is determined by the kinetics of the cyclization step rather than thermodynamic equilibrium. whiterose.ac.uk

The following table summarizes key computational findings for the activation enthalpies of different transition states in a model acid-catalyzed tetrahydropyran formation.

| Transition State | Product Stereochemistry | Activation Enthalpy (kcal/mol) |

| 2,6-cis-chair-like | cis | 19.3 |

| 2,6-trans-chair-like | trans | 21.7 |

This data is based on a model system for the formation of a 2,6-disubstituted tetrahydropyran and serves to illustrate the energetic differences between competing reaction pathways. whiterose.ac.uk

These computational insights are not merely academic; they provide a predictive framework that is in strong agreement with experimental results. whiterose.ac.uk By understanding the subtle energetic differences between various reaction pathways and transition states, chemists can rationally design synthetic strategies to achieve the desired stereochemical outcome in the synthesis of complex molecules containing the tetrahydropyran ring.

Applications of 2 Tetrahydro 2h Pyran 2 Yl Ethanol As a Key Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The dual functionality of 2-(tetrahydro-2H-pyran-2-yl)ethanol enables its integration into a broad spectrum of complex organic molecules. It acts as a fundamental component in the construction of elaborate structures, especially those originating from natural sources.

Building Block for Natural Product Synthesis featuring Tetrahydropyran (B127337) Moieties

The tetrahydropyran ring is a structural motif frequently found in a wide variety of natural products, many of which have significant biological effects. rsc.orgresearchgate.netresearchgate.netyork.ac.ukresearchgate.net this compound offers a convenient and stereochemically defined source of this ring system. The use of this compound simplifies the synthetic pathway to these intricate targets by supplying a pre-constructed cyclic ether. For example, the synthesis of the C1-C9 segment of the marine-derived natural product spirangien A, which includes a tetrahydropyran ring, has been achieved through a strategy that could involve derivatives of this compound. The inherent structure of this building block facilitates the controlled incorporation of the tetrahydropyran unit, often with precise stereochemistry, which is vital for the biological activity of the final natural product.

Precursor for Advanced Synthetic Reagents

In addition to being directly incorporated into target molecules, this compound can be converted into more advanced and reactive chemical agents. The primary alcohol functional group can be easily oxidized to form an aldehyde or a carboxylic acid, or it can be transformed into a leaving group, such as a tosylate or a halide. youtube.com These modifications create opportunities for a variety of subsequent chemical reactions. For instance, oxidizing the compound to its corresponding aldehyde, 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde, produces a key intermediate for olefination reactions, which allows for the extension of the carbon chain and the introduction of new functional groups.

Formation of Tetrahydropyran-Containing Scaffolds in Target Molecule Construction

The creation of scaffolds containing tetrahydropyran is a key element in the synthesis of numerous biologically active compounds. researchgate.netresearchgate.netwikipedia.org this compound is a fundamental component in methods designed to assemble these vital cyclic ether systems. rsc.orgyork.ac.uk The molecule can be considered a C6-building block with the tetrahydropyran ring already formed. organic-chemistry.orgnih.gov Synthetic chemists can then modify the ethanol (B145695) side chain to construct the rest of the target molecule. This method is especially beneficial because it bypasses the often difficult step of forming the tetrahydropyran ring late in the synthesis process. The stability of the THP ether bond under various reaction conditions permits significant chemical alterations to the side chain without affecting the core scaffold's integrity.

| Natural Product Class | Role of Tetrahydropyran Moiety | Exemplary Synthetic Target |

|---|---|---|

| Polyketides | Key structural component influencing conformation and biological activity. | Spongistatins |

| Ionophore Antibiotics | Involved in cation binding and transport across cell membranes. | Monensin |

| Marine Toxins | Contributes to the overall shape and receptor binding affinity. | Brevetoxins |

Strategies for Hydroxyl Group Protection using Tetrahydropyranylation